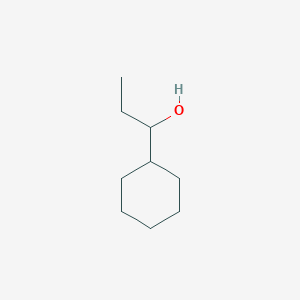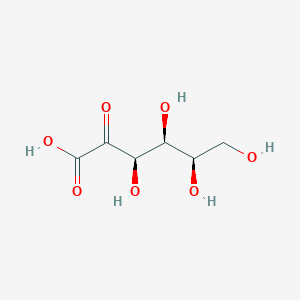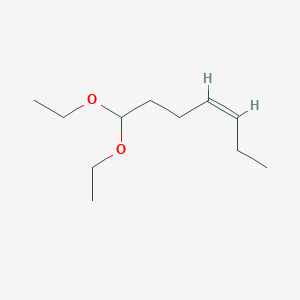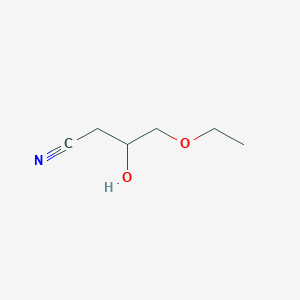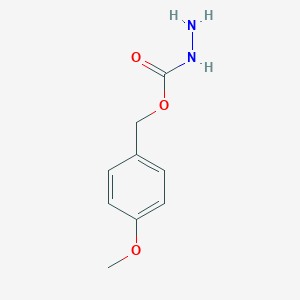![molecular formula C14H15BrClNO5 B103270 (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol CAS No. 17016-46-5](/img/structure/B103270.png)
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol” is a nucleic acid dye with a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H15BrClNO6 . The presence of bromine and chlorine atoms, along with multiple hydroxyl groups, suggests a complex structure with potential for interesting chemical properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 . More detailed physical and chemical properties, such as melting point or solubility, are not available in the current resources.Applications De Recherche Scientifique
Synthesis Methodologies
The synthesis of complex molecules, including those with bromo, chloro, indolyl, and oxane moieties, is fundamental in medicinal chemistry for the development of new drugs. Studies such as those by Liu et al. (2008) and (2010) describe convenient synthesis approaches for compounds with similar structures, emphasizing the importance of avoiding undesired isomers and achieving high yields through strategic stepwise reactions [Liu, Da-li, Lu, & Miao, 2008; Liu, Da-li, Li, Yang, & Lu, 2010]. Such methodologies are crucial for efficiently accessing a wide range of bioactive compounds for further biological evaluation.
Solubility Studies
Understanding the solubility of compounds in various solvents is essential for their formulation and application in biological systems. Zhang et al. (2012) conducted solubility studies on compounds including d-galactose and d-raffinose pentahydrate in ethanol–water solutions, providing valuable data for the formulation of drugs and nutraceuticals containing similar sugar-like structures [Zhang, Gong, Wang, & Qu, 2012]. This research contributes to optimizing the delivery and efficacy of compounds by enhancing their solubility and stability.
Structural Analysis and Interactions
The detailed structural analysis of molecules, including their intermolecular interactions and crystal structures, is critical for understanding their physical properties and potential biological activities. Barakat et al. (2017) investigated the crystal structure, Hirshfeld surface, and thermal analysis of an indole derivative, highlighting the importance of such analyses in predicting the behavior of similar compounds in biological environments [Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017]. These findings are instrumental in drug design, where the molecular structure significantly influences the pharmacokinetics and pharmacodynamics of therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.
Mode of Action
5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside acts as a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond of the compound to yield 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to form an intensely blue product .
Biochemical Pathways
The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase is part of the lac operon pathway . This pathway is crucial in bacterial colonies for the metabolism of lactose. The blue product formed from the cleavage of the compound is used in blue-white selection of recombinant bacterial colonies with the lac+ genotype .
Pharmacokinetics
Its solubility in dmf and methanol suggests that it may have good bioavailability
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase results in the formation of a blue product . This color change is visually detectable and is used in molecular biology techniques such as gene expression analysis and reporter gene analysis .
Action Environment
The action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of beta-galactosidase and thus the efficacy of the compound. The compound is typically stored at -20°C , suggesting that it may be stable under cold conditions
Analyse Biochimique
Biochemical Properties
5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme β-galactosidase . The enzyme cleaves the glycosidic bond of the compound, leading to the production of a blue product that can be visually detected . This property makes 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside a valuable tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype .
Cellular Effects
The cellular effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily observed through its interaction with β-galactosidase . The cleavage of the compound by the enzyme leads to a change in color, which can be used to visually identify specific cellular processes, such as the activity of the lac operon .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside involves its cleavage by the enzyme β-galactosidase . This cleavage results in the production of a blue product, which can be visually detected . This mechanism allows for the use of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside as a tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside in laboratory settings are primarily related to its stability and degradation . The compound is stable under normal conditions and can be stored at −20°C . The degradation of the compound is primarily due to the action of β-galactosidase, which cleaves the compound to produce a blue product .
Metabolic Pathways
The metabolic pathways involving 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily related to its role as a substrate for the enzyme β-galactosidase . The enzyme cleaves the compound, leading to the production of a blue product .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-MFWXUWBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-46-5 |
Source


|
| Record name | beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)


